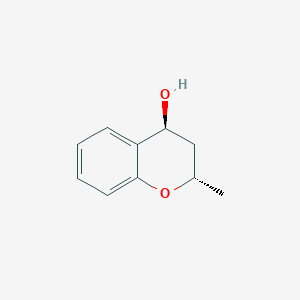

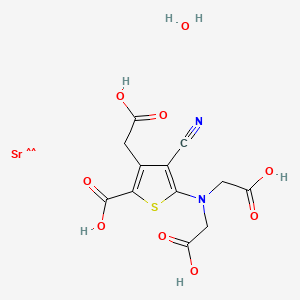

![molecular formula C39H50N8O14 B12317500 {4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[3-(2-{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethoxy}ethoxy)propanamido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B12317500.png)

{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[3-(2-{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethoxy}ethoxy)propanamido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mal-amido-PEG2-Val-Cit-PAB-PNP est un lieur conjugué anticorps-médicament (ADC) clivable. Il contient un groupe maléimide, un espaceur de polyéthylène glycol (PEG) hydrophile, un dipeptide valine-citrulline (Val-Cit), un espaceur para-aminobenzyl (PAB) et un groupe carbonate de para-nitrophényle (PNP) . Ce composé est principalement utilisé dans la synthèse des ADC, qui sont conçus pour délivrer des médicaments cytotoxiques spécifiquement aux cellules cancéreuses, minimisant ainsi les dommages aux tissus sains .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Mal-amido-PEG2-Val-Cit-PAB-PNP implique plusieurs étapes :

Activation du maléimide : Le groupe maléimide est activé pour réagir avec les groupes thiols sur les résidus cystéine des protéines.

Addition de l’espaceur PEG : L’espaceur PEG est introduit pour améliorer la solubilité et la biocompatibilité.

Incorporation du dipeptide Val-Cit : Le dipeptide Val-Cit est ajouté, qui peut être clivé par des enzymes spécifiques dans les cellules cibles.

Fixation de l’espaceur PAB : L’espaceur PAB est attaché pour faciliter la libération de la charge utile du médicament.

Addition du groupe carbonate de PNP : Le groupe carbonate de PNP est ajouté comme groupe partant pour les réactions de substitution nucléophile

Méthodes de production industrielle

La production industrielle de Mal-amido-PEG2-Val-Cit-PAB-PNP implique généralement une synthèse à grande échelle utilisant des synthétiseurs de peptides automatisés et une chromatographie liquide haute performance (HPLC) pour la purification. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Mal-amido-PEG2-Val-Cit-PAB-PNP subit plusieurs types de réactions chimiques :

Réactions de substitution : Le groupe carbonate de PNP peut être substitué par des nucléophiles.

Réactions de clivage : Le dipeptide Val-Cit est clivé par les peptidases cytoplasmiques, en particulier la cathepsine B.

Réactions de conjugaison : Le groupe maléimide réagit avec les groupes thiols sur les résidus cystéine

Réactifs et conditions courants

Nucléophiles : Utilisés pour les réactions de substitution avec le groupe carbonate de PNP.

Cathepsine B : Une enzyme qui clive le dipeptide Val-Cit.

Molécules contenant des thiols : Réagissent avec le groupe maléimide pour la conjugaison

Principaux produits

Dérivés de PNP substitués : Formés à partir de réactions de substitution nucléophile.

Produits Val-Cit clivés : Résultant du clivage enzymatique par la cathepsine B

Applications de la recherche scientifique

Mal-amido-PEG2-Val-Cit-PAB-PNP a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme lieur dans la synthèse des ADC.

Biologie : Facilite la délivrance ciblée de médicaments à des cellules spécifiques.

Médecine : Joue un rôle crucial dans la thérapie du cancer en délivrant des médicaments cytotoxiques spécifiquement aux cellules cancéreuses.

Industrie : Employé dans le développement de systèmes de délivrance ciblée de médicaments

Applications De Recherche Scientifique

Mal-amido-PEG2-Val-Cit-PAB-PNP has a wide range of scientific research applications:

Chemistry: Used as a linker in the synthesis of ADCs.

Biology: Facilitates the targeted delivery of drugs to specific cells.

Medicine: Plays a crucial role in cancer therapy by delivering cytotoxic drugs specifically to cancer cells.

Industry: Employed in the development of targeted drug delivery systems

Mécanisme D'action

Mal-amido-PEG2-Val-Cit-PAB-PNP exerce ses effets par une série d’interactions moléculaires :

Conjugaison : Le groupe maléimide réagit avec les groupes thiols sur les résidus cystéine des protéines.

Clivage : Le dipeptide Val-Cit est clivé par la cathepsine B, libérant la charge utile du médicament à l’intérieur de la cellule cible.

Libération : L’espaceur PAB facilite la libération de la charge utile du médicament lors du clivage

Comparaison Avec Des Composés Similaires

Composés similaires

Mal-amido-PEG2-Val-Cit-PAB-OH : Structure similaire, mais avec un groupe hydroxyle au lieu du groupe carbonate de PNP.

Mal-amido-PEG2-Val-Cit-PAB-NH2 : Contient un groupe amine au lieu du groupe carbonate de PNP

Unicité

Mal-amido-PEG2-Val-Cit-PAB-PNP est unique en raison de sa combinaison d’un groupe maléimide, d’un espaceur PEG, d’un dipeptide Val-Cit, d’un espaceur PAB et d’un groupe carbonate de PNP. Cette combinaison permet un ciblage spécifique, une libération efficace du médicament et une solubilité et une biocompatibilité améliorées .

Propriétés

Formule moléculaire |

C39H50N8O14 |

|---|---|

Poids moléculaire |

854.9 g/mol |

Nom IUPAC |

[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C39H50N8O14/c1-25(2)35(45-32(49)16-20-58-22-23-59-21-18-41-31(48)15-19-46-33(50)13-14-34(46)51)37(53)44-30(4-3-17-42-38(40)54)36(52)43-27-7-5-26(6-8-27)24-60-39(55)61-29-11-9-28(10-12-29)47(56)57/h5-14,25,30,35H,3-4,15-24H2,1-2H3,(H,41,48)(H,43,52)(H,44,53)(H,45,49)(H3,40,42,54) |

Clé InChI |

PAGAOQLHMRBQFV-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

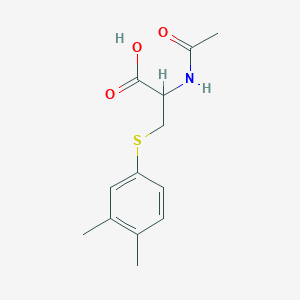

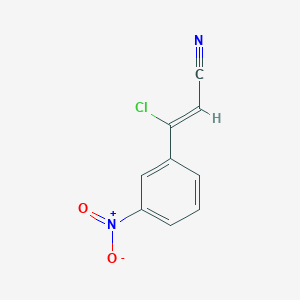

![17-Ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid](/img/structure/B12317442.png)

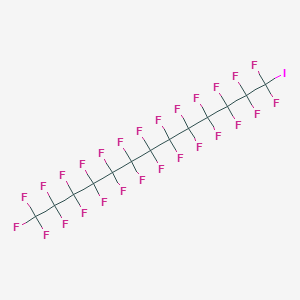

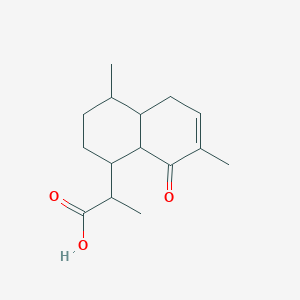

![N-[2-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide](/img/structure/B12317449.png)

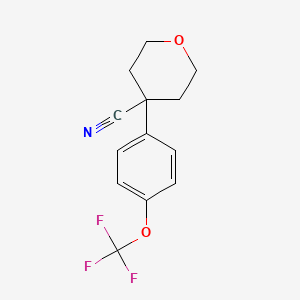

![2-[2,4-Dimethyl-5-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B12317475.png)

![1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride](/img/structure/B12317494.png)

![3-Methyl-decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocine](/img/structure/B12317507.png)

![11-Hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),5,15,17,19-pentaen-13-one](/img/structure/B12317509.png)